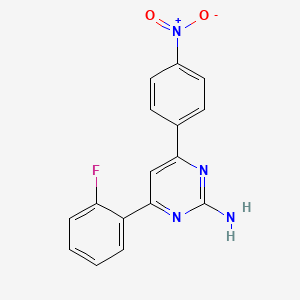
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4-DTPT, is a small molecule drug candidate that has been studied in the context of various diseases and disorders. It is a synthetic compound with a pyrimidine-based core structure and two aromatic rings. 4-DTPT has recently gained attention as a potential therapeutic agent for the treatment of cancer, inflammation, and diabetes.
作用機序
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood, but it is thought to involve the inhibition of multiple cellular signaling pathways. It is believed that 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine may act by modulating the activity of various enzymes and proteins, such as protein kinases, phosphatases, and transcription factors. In addition, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine may act by modulating the expression of various genes, such as those involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have been studied in various in vitro and in vivo models. In vitro studies have demonstrated that 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can inhibit the growth of various cancer cell lines, as well as modulate the expression of various genes involved in cancer cell proliferation and apoptosis. In vivo studies have demonstrated that 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can reduce tumor growth and inflammation in animal models of cancer and inflammation.
実験室実験の利点と制限
The advantages of using 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its low toxicity, its ability to modulate multiple cellular signaling pathways, and its ability to modulate the expression of various genes. The limitations of using 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its lack of specificity for certain targets, its potential for off-target effects, and its potential to cause toxicity in certain cell types.
将来の方向性
For the use of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine include further research into its mechanism of action, its potential for use in combination with other therapeutic agents, and its potential for use in the treatment of other diseases and disorders. Additionally, further research into the safety and efficacy of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in clinical trials is needed to determine its potential as a therapeutic agent.
合成法
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized via a number of different methods, including a solvent-free synthesis, a microwave-assisted synthesis, and a synthesis using an ionic liquid. In a solvent-free synthesis, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is prepared by the reaction of 2,4-dimethoxyphenyl thiophen-2-yl pyrimidine-2-amine with a suitable base, such as sodium hydroxide. In a microwave-assisted synthesis, the reaction of 2,4-dimethoxyphenyl thiophen-2-yl pyrimidine-2-amine with a suitable base is carried out in the presence of a microwave energy source. In a synthesis using an ionic liquid, the reaction of 2,4-dimethoxyphenyl thiophen-2-yl pyrimidine-2-amine with a suitable base is carried out in the presence of an ionic liquid.
科学的研究の応用
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied in the context of various diseases and disorders, including cancer, inflammation, and diabetes. In cancer, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to possess anti-tumor activity in vitro and in vivo models of breast cancer, lung cancer, and melanoma. In inflammation, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to possess anti-inflammatory activity in vitro and in vivo models of colitis and rheumatoid arthritis. In diabetes, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to possess antidiabetic activity in vitro and in vivo models of type 2 diabetes.
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-10-5-6-11(14(8-10)21-2)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYSBPRZJBZDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














